5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrimidines. It has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of pyrimidine, this compound exhibits structural features that are significant for various biological activities.
The compound is classified under the broader category of triazolopyrimidines, which are known for their diverse pharmacological properties. It has been identified with the Chemical Abstracts Service number 860175-75-3 and is often used as a building block in organic synthesis. The molecular formula of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride is C7H6N4O2, with a molecular weight of 178.15 g/mol .
The synthesis of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride can be approached through various synthetic routes. One common method involves the condensation of appropriate precursors under acidic or basic conditions to facilitate the formation of the triazole ring fused to the pyrimidine structure.
Specific techniques include:
These methods often require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.
The structural representation of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride can be depicted using its SMILES notation: CC1=NC2=NC=NN2C(C(=O)O)=C1
. This notation highlights the arrangement of atoms within the molecule:
The compound typically appears as a white to off-white crystalline solid with a melting point around 226 °C .
The chemical reactivity of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride is influenced by its functional groups. Key reactions include:
These reactions are essential for developing new compounds with potential therapeutic uses.
The mechanism of action for 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride is primarily linked to its interaction with specific biological targets. Research indicates that compounds within this class may act as phosphodiesterase inhibitors or exhibit antimicrobial properties. The precise mechanism often involves:
Further studies are required to elucidate the exact pathways and targets involved.
The physical properties of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride include:
Chemical properties include:
These properties make it suitable for various applications in research and development.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride has several promising applications in scientific research:
The ongoing research into this compound continues to reveal its potential benefits across multiple scientific disciplines.
The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) core relies on cyclocondensation reactions between 5-amino-1,2,4-triazole (AT) derivatives and 1,3-dicarbonyl compounds or their equivalents. For 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid, ethyl acetoacetate serves as the key precursor, reacting with 5-amino-1H-1,2,4-triazole under acidic reflux conditions. This annulation selectively forms the 5-methyl and 7-carboxylate substituents in a single step [6]. Pathway optimization studies reveal that acetic acid as a solvent at 120°C achieves yields >75%, with microwave-assisted methods reducing reaction times by 60% [6] [7]. Alternative routes using hydrazinylpyrimidines via Dimroth rearrangement offer regioselectivity but require harsh acidic conditions (e.g., polyphosphoric acid) and extended reaction times [4].
Table 1: Cyclocondensation Methods for TP Core Synthesis
Starting Materials | Conditions | Key Product | Yield (%) |
---|---|---|---|
5-Amino-1H-1,2,4-triazole + Ethyl acetoacetate | Acetic acid, reflux, 8h | Ethyl 5-methyl-7-carboxylate-TP | 78 |
5-Amino-1H-1,2,4-triazole + Ethyl benzoylacetate | Ethanol, HCl, 12h | Ethyl 5-phenyl-7-carboxylate-TP | 65 |
Hydrazinylpyrimidine + Acetic anhydride | PPA, 140°C, 24h | 5-Methyl-TP-7-carboxylic acid | 52 |
Position-specific functionalization of the TP scaffold exploits electrophilic aromatic substitution (SEAr) and metal-catalyzed cross-coupling. Methylation at C5 is typically achieved in situ during cyclocondensation using methyl-containing 1,3-dicarbonyl precursors (e.g., acetylacetone), ensuring regioselectivity due to the electron-deficient nature of C7 [1] [3]. For late-stage methylation, palladium-catalyzed Suzuki-Miyaura coupling with trimethylboroxine at C7 is feasible post-decarboxylation, though yields remain modest (∼45%) [3]. Fluorination employs in situ-generated acetyl hypofluorite (CH₃CO₂F) at C7, requiring protection of the carboxylic acid as an ethyl ester. This method achieves 68% fluorination efficiency but suffers from side reactions at N1 [1]. Direct C–H borylation at C5 followed by fluorolysis represents an emerging alternative [6].
Table 2: Functionalization Techniques for TP Derivatives
Target Position | Reagent | Conditions | Product | Selectivity |
---|---|---|---|---|
C5 Methylation | Acetylacetone | Cyclocondensation, 120°C | 5-Methyl-TP-7-carboxylic acid | High (C5 only) |
C7 Fluorination | CH₃CO₂F / KF | DMF, 25°C, 6h | 7-Fluoro-5-methyl-TP | Moderate |
C7 Methylation | CH₃B(OH)₂ / Pd(PPh₃)₄ | Dioxane, 80°C, 12h | 5,7-Dimethyl-TP | Low |
The C7-carboxylic acid group enables critical derivatization for pharmaceutical applications. Chlorination to form the acyl chloride intermediate uses oxalyl chloride (COCl₂) in anhydrous dichloromethane (DCM) with catalytic DMF. This reaction proceeds quantitatively at 0°C within 2 hours, generating 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl chloride, a precursor for amide couplings [6] [9]. Subsequent hydrochloride salt formation is achieved by dissolving the free base in anhydrous ethyl acetate and saturating with gaseous HCl, yielding a crystalline solid with >97% purity [3] [9]. The hydrochloride salt enhances aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL for free acid) and stability, confirmed by powder XRD showing a monoclinic crystal lattice [9].
Hybrid scaffolds integrate the TP core with pharmacophores or biomaterials to enhance bioactivity. Bioconjugation via amide coupling exploits the C7-acyl chloride intermediate. Piperidine-4-carboxylic acid derivatives react under Schotten-Baumann conditions (aqueous NaOH, 0°C) to form compounds like 1-(5-methyl-7-oxo-4,7-dihydro-TP-2-yl)piperidine-4-carboxylic acid, a validated antitumor agent [9]. Tissue-engineering hybrids incorporate TP-carboxamides into polymeric matrices (e.g., PEOT/PBT block copolymers) using 3D fiber deposition and electrospinning. These constructs demonstrate enhanced osteogenic gene expression (BMP-2, Osteocalcin) in human mesenchymal stem cells (hMSCs) due to synergistic topographical and chemical cues [5] [8]. In antiviral research, TP-carboxamides conjugated to cycloheptathiophene inhibit influenza PA-PB1 subunit interaction (IC₅₀ = 1.1 μM) by mimicking purine binding motifs [6].
Table 3: Hybrid Scaffold Applications of TP-Carboxylic Acid Derivatives
Conjugation Technique | Bioactive Moiety | Application | Biological Outcome |
---|---|---|---|
Amide coupling | Piperidine-4-carboxylic acid | Antitumor lead | Targets kinase ATP-binding sites |
3D fiber deposition | PEOT/PBT copolymer | Bone tissue engineering | Upregulates BMP-2, Osteocalcin in hMSCs |
Structure-based design | Cycloheptathiophene | Anti-influenza agent | Inhibits PA-PB1 polymerase subunit (IC₅₀ = 1.1 μM) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: